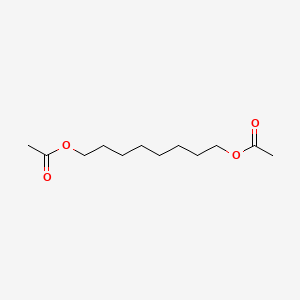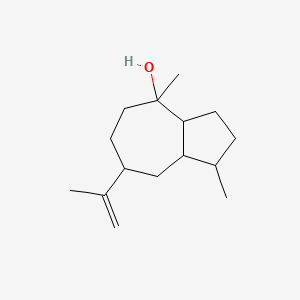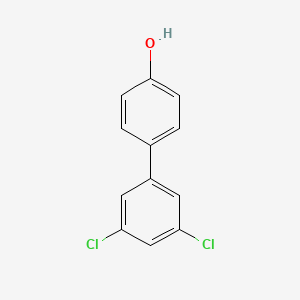
4-(3,5-Dichlorophenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dichlorophenyl)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 5 positions, and a hydroxyl group attached to the 4 position of the phenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(3,5-Dichlorophenyl)phenol can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the chlorination of phenol derivatives using sulfuric chloride as a chloridizing agent, with benzyl thiophenol and aluminum chloride as cocatalysts .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where phenol or its derivatives are chlorinated in the presence of catalysts such as ferric trichloride and boric acid . These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, making it highly reactive.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidizing phenols to quinones.
Reduction: Reducing agents such as sodium borohydride are used to convert quinones to hydroquinones.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(3,5-Dichlorophenyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dichlorophenyl)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The compound targets various molecular pathways, including those involved in cell wall synthesis and enzyme activity .
Comparación Con Compuestos Similares
4-(3,5-Dichlorophenyl)phenol can be compared with other dichlorophenols, such as:
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness
The unique positioning of the chlorine atoms and the hydroxyl group in this compound imparts distinct chemical properties, making it highly reactive in electrophilic aromatic substitution reactions and effective in antimicrobial applications .
Propiedades
IUPAC Name |
4-(3,5-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCBBGOITOQLRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195561 |
Source


|
| Record name | Phenol, p-(3,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4291-32-1 |
Source


|
| Record name | Phenol, p-(3,5-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, p-(3,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)



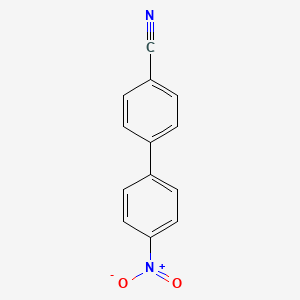
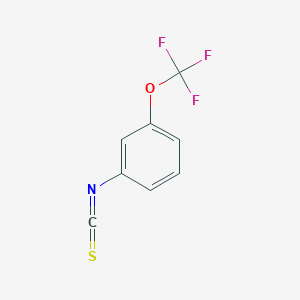
![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B1352268.png)

